molecular formula C8H7NOS B089028 3-Methyl-1,3-benzoxazole-2(3H)-thione CAS No. 13673-63-7

3-Methyl-1,3-benzoxazole-2(3H)-thione

Cat. No. B089028
CAS RN: 13673-63-7
M. Wt: 165.21 g/mol
InChI Key: VMOIPIVQHVFUFO-UHFFFAOYSA-N
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Patent
US07205408B2

Procedure details

3-Methyl-3H-benzoxazol-2-one (2.0 g, 13.4 mmol) was treated with diphosphorus pentasulphide (4.0 g, 18 mmol). The mixture was heated to 140° C. for 2 hours with vigorous stirring. The solid was cooled and then extracted with toluene (2×50 ml). The toluene extract was evaporated in vacuo and the residue partitioned between ethyl acetate (2×10 ml) and water (20 ml). The organic phases were combined and dried over magnesium sulfate. The volatiles were removed in vacuo to provide the desired compound as a white solid (1.77 g, 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]1=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13]>>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[S:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(OC2=C1C=CC=C2)=O
Name
Quantity
4 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solid was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (2×10 ml) and water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(OC2=C1C=CC=C2)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.